molecular formula C24H28Cl2N4O6S B12220262 4-(7-chloro-4-methoxyisoquinolin-1-yl)oxy-N-[1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]pyrrolidine-2-carboxamide;hydrochloride

4-(7-chloro-4-methoxyisoquinolin-1-yl)oxy-N-[1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]pyrrolidine-2-carboxamide;hydrochloride

Cat. No.: B12220262
M. Wt: 571.5 g/mol
InChI Key: VUMOMFLEGAETRI-UHFFFAOYSA-N
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Description

(2S,4R)-4-((7-chloro-4-Methoxyisoquinolin-1-yl)oxy)-N-((1R,2S)-1-((cyclopropylsulfonyl)carbamoyl)-2-vinylcyclopropyl)pyrrolidine-2-carboxamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrolidine ring, an isoquinoline moiety, and a cyclopropyl group, making it an interesting subject for chemical research and potential pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-((7-chloro-4-Methoxyisoquinolin-1-yl)oxy)-N-((1R,2S)-1-((cyclopropylsulfonyl)carbamoyl)-2-vinylcyclopropyl)pyrrolidine-2-carboxamide hydrochloride involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the isoquinoline moiety, and the attachment of the cyclopropyl group. Each step requires specific reagents and conditions to ensure the desired stereochemistry and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The isoquinoline moiety can be oxidized under specific conditions to form quinoline derivatives.

    Reduction: The cyclopropyl group can be reduced to form cyclopropane derivatives.

    Substitution: The chlorine atom on the isoquinoline ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isoquinoline moiety can yield quinoline derivatives, while reduction of the cyclopropyl group can produce cyclopropane derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical reactions makes it a useful tool for probing the mechanisms of enzyme catalysis and other biochemical processes.

Medicine

In medicine, this compound has potential applications as a pharmaceutical agent. Its unique structure and reactivity profile make it a promising candidate for the development of new drugs targeting specific molecular pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of (2S,4R)-4-((7-chloro-4-Methoxyisoquinolin-1-yl)oxy)-N-((1R,2S)-1-((cyclopropylsulfonyl)carbamoyl)-2-vinylcyclopropyl)pyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins involved in key biochemical pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: A compound with a similar aromatic structure but different functional groups.

    Caffeine: An alkaloid with a purine structure, used as a stimulant.

    Various Isoquinoline Derivatives: Compounds with similar isoquinoline moieties but different substituents.

Uniqueness

What sets (2S,4R)-4-((7-chloro-4-Methoxyisoquinolin-1-yl)oxy)-N-((1R,2S)-1-((cyclopropylsulfonyl)carbamoyl)-2-vinylcyclopropyl)pyrrolidine-2-carboxamide hydrochloride apart from these similar compounds is its unique combination of functional groups and stereochemistry

Properties

Molecular Formula

C24H28Cl2N4O6S

Molecular Weight

571.5 g/mol

IUPAC Name

4-(7-chloro-4-methoxyisoquinolin-1-yl)oxy-N-[1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]pyrrolidine-2-carboxamide;hydrochloride

InChI

InChI=1S/C24H27ClN4O6S.ClH/c1-3-13-10-24(13,23(31)29-36(32,33)16-5-6-16)28-21(30)19-9-15(11-26-19)35-22-18-8-14(25)4-7-17(18)20(34-2)12-27-22;/h3-4,7-8,12-13,15-16,19,26H,1,5-6,9-11H2,2H3,(H,28,30)(H,29,31);1H

InChI Key

VUMOMFLEGAETRI-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(C2=C1C=CC(=C2)Cl)OC3CC(NC3)C(=O)NC4(CC4C=C)C(=O)NS(=O)(=O)C5CC5.Cl

Origin of Product

United States

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